4-Nitro-DL-homophenylalanine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-(4-nitrophenyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c11-9(10(13)14)6-3-7-1-4-8(5-2-7)12(15)16/h1-2,4-5,9H,3,6,11H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRIJQHXHLYYBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(C(=O)O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40901840 | |
| Record name | NoName_1011 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40901840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Non Proteinogenic Amino Acid Research
Non-proteinogenic amino acids (NPAAs), also known as non-canonical or unnatural amino acids, are those not found among the 20 standard amino acids encoded by the genetic code. nih.gov These compounds, whether sourced from nature or created through chemical synthesis, are pivotal in modern drug discovery. [From first search: 4] The introduction of NPAAs into peptide chains is a powerful strategy for enhancing the therapeutic properties of peptide-based drug candidates. [From first search: 2, 3, 6] Peptides composed solely of natural amino acids often suffer from poor stability in biological systems. [From first search: 2] The incorporation of NPAAs can fundamentally alter and improve a peptide's stability, potency, bioavailability, and resistance to enzymatic degradation. [From first search: 6]
4-Nitro-DL-homophenylalanine is a synthetic NPAA that exemplifies this principle. It is structurally distinct from its proteinogenic counterpart, phenylalanine, in two critical ways: the presence of an additional methylene (B1212753) (-CH₂-) group in its side chain, which defines it as a "homo" amino acid, and the substitution of a nitro (-NO₂) group at the fourth position (para-position) of the phenyl ring. [From first search: 13] This unique combination of features allows it to serve as a mimic of natural amino acids while imparting distinct chemical properties that can be exploited in drug design and protein engineering. chemimpex.com
Significance As a Chiral Building Block in Complex Molecular Architectures
Chirality is a fundamental concept in medicinal chemistry, as the stereochemistry of a molecule often dictates its biological activity. 4-Nitro-DL-homophenylalanine is a chiral compound, existing as a racemic mixture of its D- and L-enantiomers. In synthetic chemistry, it serves as an invaluable chiral building block, providing a stereochemically defined scaffold for the construction of complex, three-dimensional molecular architectures. [From first search: 4] The separate D- and L- forms are commercially available, often protected with groups like Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethoxycarbonyl), to facilitate their direct and stereospecific incorporation into larger molecules during peptide synthesis. [8, 12, [From first search: 10]]
The asymmetric synthesis of homophenylalanine derivatives is a key area of research, with methods like the Friedel-Crafts reaction being adapted to produce specific enantiomers with high purity (>99% enantiomeric excess). nii.ac.jp Such stereoselective control is crucial. For instance, L-homophenylalanine is a vital precursor for synthesizing potent angiotensin-converting enzyme (ACE) inhibitors like benazepril (B1667978) and enalapril, where the specific chirality is essential for the drug's efficacy. [6, [From first search: 18]] The ability to synthesize specific enantiomers of 4-nitrohomophenylalanine allows chemists to systematically probe structure-activity relationships, where the orientation of the nitro-functionalized side chain can be precisely controlled to optimize interactions with a biological target. nih.gov This makes it a powerful tool for creating novel therapeutics with highly specific biological functions. chemimpex.com
Role in Expanding the Chemical Diversity of Amino Acid Derivatives
General Strategies for Homophenylalanine Core Synthesis
The construction of the homophenylalanine scaffold is a critical step in the synthesis of this compound. Several methods have been established, ranging from biocatalytic approaches to classic organic reactions.
Chemoenzymatic and Biocatalytic Approaches
Biocatalytic methods offer an environmentally friendly and highly efficient route to enantiomerically pure L-homophenylalanine. nih.govresearchgate.net These methods are often preferred over traditional chemical syntheses due to their reduced process complexity, lower cost, and sustainability. nih.govresearchgate.net
Researchers have also explored the microbial production of L-homophenylalanine. By identifying and expressing putative homophenylalanine biosynthesis genes from the cyanobacterium Nostoc punctiforme PCC73102 in Escherichia coli, fermentative production of L-homophenylalanine from L-phenylalanine has been achieved. nih.gov
A summary of representative chemoenzymatic and biocatalytic approaches is presented in the table below.
| Enzyme/Organism | Substrate(s) | Product | Key Features |
| α-Transaminase (Megasphaera elsdenii) | 2-Oxo-4-phenylbutanoic acid, L-Glutamine | L-Homophenylalanine | Coupled enzymatic synthesis with in situ product crystallization. nih.gov |
| Tyrosine aminotransferase | 2-Oxo-4-phenylbutyric acid, L-Glutamic acid | L-Homophenylalanine | Equilibrium shift enzymatic reaction. google.com |
| Nostoc punctiforme PCC73102 genes in E. coli | L-Phenylalanine | L-Homophenylalanine | Fermentative production. nih.gov |
Organometallic Cross-Coupling Reactions for Homophenylalanine Derivatives
Organometallic cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have proven to be a versatile tool for the synthesis of homophenylalanine derivatives. acs.orgmdpi.com This method allows for the formation of carbon-carbon bonds under generally mild conditions and is compatible with a wide range of functional groups. mdpi.com
The synthesis of various unnatural α-amino acids and α-amino alcohols, including 4-methoxyhomophenylalanine, has been accomplished through palladium-catalyzed Suzuki cross-coupling reactions. acs.org The versatility of this approach lies in the ability to introduce diverse aryl groups onto the amino acid scaffold. mdpi.com
Key features of organometallic cross-coupling reactions in this context include:
Mild Reaction Conditions : These reactions are often carried out under conditions that are tolerant of various functional groups. mdpi.com
Versatility : A wide array of boronic acids and organohalides can be used, allowing for the synthesis of a diverse library of homophenylalanine analogues. mdpi.comcem.com
High Yields : The Suzuki-Miyaura reaction, for example, can provide good to excellent yields of the desired products. acs.org
Multicomponent Reactions for Amino Acid Scaffolds
Multicomponent reactions (MCRs) have emerged as a powerful strategy for the efficient construction of complex molecules, including amino acid scaffolds, in a single step. mdpi.comnih.gov These reactions offer high atom economy and procedural simplicity, making them an attractive approach for generating molecular diversity. mdpi.com
The Ugi and Passerini reactions are prominent examples of MCRs that have been utilized to create a variety of peptide and amino acid derivatives. rug.nl For instance, a variation of the Ugi reaction involving α-amino acids, oxo components, isocyanides, and amines can produce highly substituted cyclic scaffolds. rug.nl MCRs have been successfully applied to the synthesis of diverse heterocyclic systems fused to amino acid frameworks. rsc.org
The key advantages of using MCRs for synthesizing amino acid scaffolds are:
Convergence : Multiple starting materials are combined in a single operation. nih.gov
Diversity : A wide range of products can be accessed by varying the starting components. mdpi.comnih.gov
Efficiency : MCRs often proceed with high yields and stereoselectivity. mdpi.com
Friedel-Crafts Acylation in Homophenylalanine Synthesis
Friedel-Crafts acylation is a classic and effective method for preparing aryl-keto derivatives, which can serve as intermediates in the synthesis of homophenylalanine. researchgate.netnih.gov This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst.
The synthesis of trifluoromethyldiazirinyl homophenylalanine has also been accomplished using Friedel-Crafts acylation, highlighting the utility of this method for introducing specific functionalities. researchgate.net
Introduction of the Nitro Moiety in Amino Acid Synthesis
The introduction of a nitro group onto the aromatic ring of phenylalanine derivatives is a crucial step in the synthesis of this compound. Direct nitration is a common strategy to achieve this transformation.
Direct Nitration Strategies for Phenylalanine Derivatives
Direct nitration of the phenyl ring of phenylalanine and its derivatives can be achieved using various nitrating agents. Peroxynitrite, a reactive species formed from superoxide (B77818) and nitric oxide, has been shown to nitrate (B79036) phenylalanine, producing a mixture of nitrated products. nih.gov The reaction of peroxynitrite with phenylalanine yields not only nitrated derivatives but also hydroxylated products such as o-, m-, and p-tyrosine. nih.gov
The genetic incorporation of ortho-substituted phenylalanine derivatives, including a nitro-substituted variant, has been demonstrated in Escherichia coli and mammalian cells using a specifically engineered pyrrolysyl-tRNA synthetase mutant. acs.org This biochemical approach allows for the site-specific introduction of the nitro-functionalized amino acid into proteins.
Furthermore, D-phenylalanine can be used to trap reactive nitrogen species (RNS), leading to the formation of nitrophenylalanine and nitrotyrosine, which can be analyzed by HPLC. nih.gov
A summary of nitration products from phenylalanine is provided below.
| Reactant | Nitrating Agent/Method | Nitrated Products |
| Phenylalanine | Peroxynitrite | Nitrophenylalanine, Nitrotyrosine |
| Phenylalanine Derivative | Pyrrolysyl-tRNA synthetase mutant | ortho-Nitro-phenylalanine (genetically incorporated) |
| D-Phenylalanine | Reactive Nitrogen Species (RNS) | Nitrophenylalanine, Nitrotyrosine |
Reductive Cross-Coupling of Nitroarenes in N-Substituted Arylamine Synthesis
A prominent strategy for the synthesis of N-substituted arylamines, which are key precursors or structural motifs in analogues of this compound, is the reductive cross-coupling of nitroarenes. rsc.orgrsc.org This approach offers an efficient alternative to traditional methods that often require the pre-synthesis and isolation of anilines, thereby improving step economy. rsc.org
Recent advancements have demonstrated the utility of various catalytic systems to facilitate this transformation. For instance, an organophosphorus-based catalyst, specifically 1,2,2,3,4,4-hexamethylphosphetane, has been shown to drive the reductive intermolecular coupling of nitro(hetero)arenes with boronic acids using phenylsilane (B129415) as a terminal reductant. mit.edu This method is applicable to the formation of both Csp2–N and Csp3–N bonds and proceeds with stereospecificity for Csp3–N bond formation. mit.edu The reaction is particularly effective for coupling electron-deficient nitroarenes with electron-rich arylboronic acids. mit.edu
Another approach involves a nickel-catalyzed aminocarbonylation of aryl halides with nitroarenes, where Co2(CO)8 facilitates the reduction of the nitro group to an arylamine in situ. rsc.org Furthermore, visible-light-driven methods using iron catalysts can synthesize N-arylamides from nitroarenes and aromatic aldehydes, avoiding the need for strong oxidizing or reducing agents. rsc.org The direct reductive cross-coupling of nitroarenes allows for the formation of various reactive nitrogen intermediates, such as arylamines, hydroxylamines, and nitrosobenzenes, which can then be coupled with a variety of partners. rsc.orgthieme-connect.deresearchgate.net
The versatility of this strategy is highlighted by the range of coupling partners that can be employed, including arylboronic acids, aryl or alkyl halides, and carbonyl compounds, leading to the synthesis of diarylamines, N-alkylanilines, and aromatic amides. rsc.orgrsc.orgmit.eduresearchgate.net For example, a molybdenum-mediated reductive hydroamination of vinylcyclopropanes with nitroarenes has been developed to produce a variety of homoallylamines. researchgate.net
Approaches for Tetrasubstituted Nitroalkene Formation as Precursors
The synthesis of tetrasubstituted nitroalkenes serves as a critical step in the preparation of complex molecules, including precursors for unnatural amino acids. While specific methods for the direct formation of tetrasubstituted nitroalkenes as precursors to this compound are not extensively detailed in the provided context, general strategies for constructing highly substituted alkenes can be inferred. The creation of such sterically hindered and electronically distinct structures often requires specialized synthetic methods.
Asymmetric Synthesis of this compound Enantiomers
The production of enantiomerically pure unnatural amino acids is of paramount importance for their application in pharmaceuticals and biological studies. rsc.orgrsc.org Asymmetric synthesis provides a direct route to these chiral molecules, avoiding the need for resolution of racemic mixtures. nature.comorganic-chemistry.org
Enantioselective Catalysis in Unnatural Amino Acid Production
Enantioselective catalysis is a powerful tool for the synthesis of non-proteinogenic α-amino acids. rsc.orgnature.com Various catalytic systems have been developed to achieve high enantioselectivity in the formation of these valuable compounds.
One notable method involves the use of chiral phase-transfer catalysts. Specifically, structurally rigid, chiral spiro ammonium (B1175870) salts derived from (S)- or (R)-1,1'-bi-2-naphthol have been successfully employed for the highly efficient, catalytic enantioselective synthesis of various α-amino acids under mild phase-transfer conditions. acs.org Another example is the use of N-benzylcinchonidium chloride for the enantioselective alkylation of N-(diphenylmethylene)glycine tert-butyl ester, achieving a 52% enantiomeric excess (ee), which can be enhanced to >99% ee through recrystallization. acs.org
Organocatalysis also plays a significant role. rsc.org For instance, a bifunctional tertiary amine-squaramide catalyst has been utilized for the enantioselective Mannich-type addition of allomaltol to N-protected aldimines, yielding adducts that can be converted to non-proteinogenic α-amino acids with high enantioselectivity (90–98% ee). rsc.orgrsc.org Similarly, chiral phosphoric acid catalysis has been employed in the asymmetric reaction of indoles with β,γ-alkynyl-α-imino esters to produce unnatural α-amino acid derivatives with up to 99% yield and 98% ee. nih.gov
Transition metal catalysis offers another avenue. A recently developed two-step method utilizes a transition metal catalyst (ruthenium or iron) for a stereocontrolled 1,3-nitrogen shift from a carboxylic acid oxygen to the α-carbon, providing access to a wide variety of unnatural α-amino acids. nature.com This method is advantageous due to its use of abundant carboxylic acid starting materials and the ability to perform late-stage amination. nature.com
The following table summarizes some of the catalytic systems used in the enantioselective synthesis of unnatural amino acids:
| Catalyst Type | Reaction | Enantioselectivity (ee) | Reference |
| Chiral Phase-Transfer Catalyst (Spiro Ammonium Salts) | Alkylation of Glycine Derivatives | High | acs.org |
| Chiral Phase-Transfer Catalyst (N-benzylcinchonidium chloride) | Alkylation of N-(diphenylmethylene)glycine tert-butyl ester | 52% (up to >99% after recrystallization) | acs.org |
| Bifunctional Tertiary Amine-Squaramide | Mannich-type addition | 90-98% | rsc.orgrsc.org |
| Chiral Phosphoric Acid | Reaction of indoles with β,γ-alkynyl-α-imino esters | up to 98% | nih.gov |
| Transition Metal (Ru or Fe) | 1,3-Nitrogen Shift | High | nature.com |
Chiral Resolution Techniques for Nitro-Phenylalanine Derivatives
Chiral resolution provides an alternative to asymmetric synthesis for obtaining enantiomerically pure compounds. This is particularly relevant for nitro-phenylalanine derivatives. Liquid-liquid extraction using chiral extractants is a common technique.
For the enantioseparation of 4-nitrophenylalanine, various chiral diphosphine-metal complexes have been investigated as chiral extractants. For example, an (S)-SDP-Pd complex was found to be effective, achieving a high separation factor (α) of 3.32, with preferential recognition of L-4-nitrophenylalanine. researchgate.net The efficiency of this extraction is influenced by factors such as pH, extractant concentration, and temperature. researchgate.net Response surface methodology has been used to optimize these conditions, leading to a maximum performance factor. researchgate.net
Another study showed that an (S)-MeO-BIPHEP-Pd complex exhibited good ability to separate 4-nitro-phenylalanine with a separation factor of 3.87. researchgate.net More recently, Garphos derivatives have been explored as chiral extractants, with Garphos-III-Pd being the most efficient for 4-nitrophenylalanine, achieving a separation factor of 5.37. nih.gov Taniaphos-Cu has also been shown to be effective for the enantioseparation of 4-nitrophenylalanine with a separation factor of 2.32. nih.gov
The table below details the performance of different chiral extractants for the resolution of 4-nitrophenylalanine enantiomers:
| Chiral Extractant | Metal | Separation Factor (α) | Reference |
| (S)-SDP | Pd | 3.32 | researchgate.net |
| (S)-MeO-BIPHEP | Pd | 3.87 | researchgate.net |
| Garphos-III | Pd | 5.37 | nih.gov |
| Taniaphos | Cu | 2.32 | nih.gov |
Asymmetric Aza-Michael Reactions for Related Structures
The asymmetric aza-Michael reaction is a fundamental C-N bond-forming reaction that provides access to chiral β-amino carbonyl compounds and related structures, which are precursors to or analogues of unnatural amino acids. nih.govnih.govresearchgate.net This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. researchgate.net
Organocatalysis has emerged as a powerful strategy for effecting asymmetric aza-Michael reactions. nih.govbeilstein-journals.org Chiral cinchona alkaloid derivatives, such as 9-epi-9-amino-9-deoxyquinine, have been used to catalyze the addition of 4-nitrophthalimide (B147348) to α,β-unsaturated ketones with excellent enantioselectivity (95–99% ee). nih.govbeilstein-journals.org Bifunctional organic catalysts have also been developed for the highly enantioselective aza-Michael reaction of a broad range of alkyl vinyl ketones. nih.gov
The reaction can be performed intramolecularly as well. For example, a chiral cinchona-based primary-tertiary diamine can catalyze the intramolecular aza-Michael addition of enone carbamates to produce 2-substituted piperidines in high yields and up to 99% ee. nih.gov
Metal-based catalysts have also been employed. A palladium-catalyzed asymmetric aza-Michael addition of aniline to α,β-unsaturated N-imides has been studied in detail, allowing for the synthesis of optically active β2- and β2,3-amino acid derivatives. nih.gov Copper-catalyzed asymmetric hydroamination represents another approach for the direct preparation of β-amino acids, esters, amides, and nitriles in a highly regio- and enantioselective manner. chinesechemsoc.org
The following table provides examples of catalytic systems used in asymmetric aza-Michael reactions:
| Catalyst | Nucleophile | Michael Acceptor | Product Type | Enantioselectivity (ee) | Reference |
| 9-epi-9-amino-9-deoxyquinine | 4-Nitrophthalimide | α,β-Unsaturated Ketones | Michael Adducts | 95-99% | nih.govbeilstein-journals.org |
| Chiral Cinchona-based diamine | Enone Carbamates | (intramolecular) | 2-Substituted Piperidines | up to 99% | nih.gov |
| Palladium Complex | Aniline | α,β-Unsaturated N-imides | β2- and β2,3-Amino Acid Derivatives | High | nih.gov |
| Copper Complex | Nitrogen-based nucleophiles | α,β-Unsaturated carboxylic acid derivatives | β-Amino Acids and Derivatives | High | chinesechemsoc.org |
N-to-S Acyl Transfer as a Chiral Control Strategy
N-to-S acyl transfer has emerged as a valuable strategy in asymmetric synthesis, particularly for the conversion of stable chiral amides into more reactive thioesters. nih.govacs.orgacs.org This transformation, which is the reverse of the more common S-to-N acyl transfer, can be utilized to control chirality and access diverse carboxylic acid derivatives under mild conditions. nih.govacs.org
A key development in this area is the design of cysteine-derived oxazolidinone chiral auxiliaries. nih.govacs.orgchemrxiv.org These auxiliaries serve a dual role: they act as a rigid template for highly selective asymmetric transformations and as an acyl transfer agent. nih.govacs.orgnih.gov After a stereoselective reaction, such as an aldol (B89426) reaction, Michael addition, or alkylation, an intramolecular N-to-S acyl transfer can be triggered. nih.gov This process converts the chiral imide product into a versatile thioester, which can then be trapped in situ or isolated for further transformations. nih.govacs.orgchemrxiv.org
The resulting oxazolidinone thioester products are valuable intermediates that can be used in palladium-mediated reactions to synthesize highly valuable chiral scaffolds, including noncanonical amino acids. nih.govchemrxiv.orgnih.gov This strategy effectively combines the benefits of imide auxiliaries for asymmetric control with the synthetic utility of thioesters. nih.govacs.org
Protective Group Strategies in this compound Synthesis
Boc-Protection in Homophenylalanine Derivative Synthesis
The tert-butoxycarbonyl (Boc) group is a widely employed acid-labile protecting group for the α-amino group of amino acids, including homophenylalanine derivatives. The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. organic-chemistry.orgorgsyn.org This protection strategy is advantageous due to the stability of the Boc group under a wide range of reaction conditions, including those used for peptide coupling. organic-chemistry.org
Boc-protected 4-nitro-homophenylalanine serves as a versatile building block in organic synthesis. chemimpex.comchemimpex.com Its enhanced stability and solubility in organic solvents facilitate its use in the construction of more complex molecules. chemimpex.com For instance, Boc-protected homophenylalanine derivatives have been utilized in the synthesis of tripeptides and other peptide structures. mdpi.com The removal of the Boc group is typically accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA), which regenerates the free amino group for subsequent reactions. organic-chemistry.orgmdpi.com
Table 1: Key Features of Boc-Protection in this compound Synthesis
| Feature | Description |
| Protecting Group | tert-butoxycarbonyl (Boc) |
| Function Protected | α-Amino group |
| Reagent for Protection | Di-tert-butyl dicarbonate (Boc₂O) |
| Deprotection Condition | Strong acid (e.g., Trifluoroacetic acid - TFA) |
| Advantages | Stability in various reaction conditions, enhances solubility. |
| Application | Used as a building block in peptide synthesis and other organic transformations. chemimpex.comchemimpex.com |
Fmoc-Protection in Peptide Building Block Preparation
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is another cornerstone of modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). nih.govnih.gov The Fmoc group is base-labile, typically removed by treatment with a secondary amine such as piperidine. mdpi.com This characteristic offers an orthogonal protection strategy to the acid-labile Boc group.
Fmoc-protected 4-nitro-homophenylalanine is a commercially available building block, indicating its utility in the preparation of peptides. netascientific.comchempep.com The Fmoc strategy is often preferred for SPPS due to the milder deprotection conditions, which helps in preserving the integrity of sensitive peptide sequences. nih.govnih.gov The progress of the deprotection step can be conveniently monitored by UV spectroscopy, as the cleaved dibenzofulvene-piperidine adduct has a strong UV absorbance.
Table 2: Characteristics of Fmoc-Protection for Peptide Building Blocks
| Characteristic | Detail |
| Protecting Group | 9-fluorenylmethoxycarbonyl (Fmoc) |
| Function Protected | α-Amino group |
| Deprotection Condition | Base-mediated (e.g., Piperidine) mdpi.com |
| Key Advantage | Mild deprotection conditions suitable for sensitive peptides. nih.govnih.gov |
| Monitoring | Deprotection can be monitored by UV spectroscopy. |
| Primary Application | Solid-Phase Peptide Synthesis (SPPS). nih.govnih.gov |
Reactivity of the Nitro Group in 4-Position
The nitro group (–NO2) at the para-position of the phenyl ring is a powerful electron-withdrawing group that significantly influences the molecule's reactivity. fiveable.melibretexts.org
Reductions of Aromatic Nitro Groups to Amino Functionalities
One of the most valuable transformations of this compound is the reduction of its nitro group to a primary amino group (–NH2), yielding 4-amino-DL-homophenylalanine. This conversion transforms the electron-withdrawing nature of the substituent into an electron-donating one, fundamentally altering the chemical properties of the aromatic ring. masterorganicchemistry.com The resulting amino group is a key precursor for the synthesis of various compounds, including pharmaceuticals. nih.govd-nb.info
A variety of reducing agents and methods can be employed for this transformation, with the choice depending on factors like desired selectivity, reaction conditions, and compatibility with other functional groups. masterorganicchemistry.comwikipedia.org Common methods include:
Catalytic Hydrogenation: This is a widely used method for reducing nitroarenes. masterorganicchemistry.comnih.gov It typically involves reacting the compound with hydrogen gas (H2) in the presence of a metal catalyst. libretexts.org Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), and Raney nickel are effective. wikipedia.orgcommonorganicchemistry.com Catalytic hydrogenation is often preferred for its clean reaction profile, with water being the primary byproduct. nih.gov
Metal-Acid Systems: The use of an easily oxidized metal in an acidic medium is a classic and effective method for nitro group reduction. masterorganicchemistry.com Common combinations include iron (Fe) in acetic or hydrochloric acid, tin (Sn) in hydrochloric acid, and zinc (Zn) in acid. masterorganicchemistry.comcommonorganicchemistry.com
Other Reagents: Sodium hydrosulfite (Na2S2O4) and tin(II) chloride (SnCl2) are also used for the reduction of aromatic nitro groups, offering milder alternatives that can be selective in the presence of other reducible functionalities. wikipedia.orgcommonorganicchemistry.com Systems like sodium borohydride (B1222165) (NaBH4) combined with transition metal salts (e.g., NiCl2·6H2O) have also proven effective for the rapid reduction of nitroarenes to amines in aqueous systems. asianpubs.org
| Reagent/System | Typical Conditions | Notes |
|---|---|---|
| H₂/Pd/C | Hydrogen gas, solvent (e.g., Methanol, Ethanol) | Highly efficient, but may also reduce other functional groups. libretexts.orgcommonorganicchemistry.com |
| Fe/HCl or Fe/CH₃COOH | Acidic aqueous solution, heat | Classical, cost-effective method. masterorganicchemistry.comcommonorganicchemistry.com |
| Sn/HCl | Acidic aqueous solution | Effective but can generate tin-containing waste. |
| SnCl₂ | Solvent (e.g., Ethanol) | Provides a milder method for reduction. commonorganicchemistry.com |
| NaBH₄/NiCl₂·6H₂O | Aqueous solvent system, room temperature | Rapid and high-yielding for many nitroarenes. asianpubs.org |
Nucleophilic Aromatic Substitution Potential
The presence of a strong electron-withdrawing group, such as the nitro group, positioned ortho or para to a potential leaving group (like a halide) makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org While this compound itself does not possess a typical leaving group like a halogen at the ipso-position, the nitro group itself can, under certain conditions, be displaced.
More commonly, the nitro group acts as an activating group for the substitution of other substituents on the ring. byjus.comnumberanalytics.com The mechanism involves the attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.orglibretexts.org The negative charge in this intermediate is delocalized onto the oxygen atoms of the para-nitro group, which provides significant stabilization and lowers the activation energy for the reaction. wikipedia.orglibretexts.org Therefore, if a derivative of this compound were synthesized with a leaving group (e.g., fluorine or chlorine) at a position ortho or para to the nitro group, it would be highly activated towards SNAr reactions. mdpi.comnih.gov
Role of the Nitro Group in Electron-Deficient Aromatic Systems
The nitro group deactivates the aromatic ring towards electrophilic aromatic substitution while activating it towards nucleophilic attack. libretexts.orgwikipedia.orgquora.com This dual role is a direct consequence of its powerful electron-withdrawing properties, which operate through two distinct mechanisms:
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma (σ) bond framework. libretexts.org
Resonance Effect (-M or -R): The nitro group can withdraw electron density from the ring via resonance (pi-system delocalization). fiveable.melibretexts.org The π-electrons from the ring can be delocalized onto the nitro group, creating resonance structures with a positive charge on the ring, particularly at the ortho and para positions.
This withdrawal of electron density makes the aromatic ring "electron-deficient" or "electron-poor." libretexts.orgkhanacademy.org Consequently, the ring is less attractive to incoming electrophiles (which are electron-seeking), thus deactivating it for electrophilic substitution reactions. quora.com Conversely, this electron deficiency makes the ring an attractive target for electron-rich nucleophiles, activating it for SNAr reactions, as the ring can accommodate the incoming negative charge in the Meisenheimer complex intermediate. libretexts.orgnumberanalytics.com
Derivatization at the Alpha-Amino and Carboxyl Groups
The alpha-amino and carboxyl groups of this compound are readily available for a wide range of standard amino acid derivatization reactions.
Formation of Amino Esters and Amide Derivatives
Esterification: The carboxyl group can be converted into an ester, such as a methyl or ethyl ester. This is often done to protect the carboxylic acid during other reactions or to increase the compound's solubility in organic solvents. For instance, L-homophenylalanine ethyl ester has been synthesized by reacting the corresponding sulfonic acid ester with ammonia (B1221849) or by reacting the amino acid with ethanol (B145695) in the presence of an acid catalyst. google.commdpi.com A similar approach can be applied to the 4-nitro derivative.
Amide Formation: The carboxyl group can react with amines to form amides, or the amino group can react with carboxylic acids (or their activated derivatives) to form amides. This amide bond formation is central to peptide synthesis. nih.gov Coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to facilitate the reaction between the carboxyl group of one amino acid and the amino group of another, forming a peptide bond.
N-Substitution Reactions
The alpha-amino group is a nucleophile and can undergo various substitution reactions, most notably acylation and alkylation.
N-Acylation: This reaction involves the formation of an amide bond by reacting the amino group with an acylating agent like an acid chloride or acid anhydride. A common application is the introduction of a protecting group, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. nih.gov These protecting groups are crucial in peptide synthesis to prevent the amino group from undergoing unwanted side reactions while the carboxyl group is being activated for coupling. masterorganicchemistry.com
N-Alkylation: The amino group can also be alkylated, although direct alkylation can sometimes lead to over-alkylation (formation of secondary and tertiary amines or even quaternary ammonium salts). Reductive amination is a more controlled method for preparing N-alkylated amino acids.
These derivatization reactions at the amino and carboxyl termini, combined with transformations at the nitro group, make this compound a versatile building block in medicinal chemistry and organic synthesis.
| Functional Group | Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|---|
| Carboxyl (-COOH) | Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., HCl) | Ester (e.g., Ethyl Ester) google.com |
| Carboxyl (-COOH) | Amide Formation | Amine, Coupling Agent (e.g., EDC, DCC) | Amide |
| Amino (-NH₂) | N-Acylation (Protection) | Boc Anhydride (Boc₂O) or Benzyl (B1604629) Chloroformate (Cbz-Cl) | N-Boc or N-Cbz protected amino acid nih.gov |
| Amino (-NH₂) | N-Acylation | Acid Chloride or Anhydride | N-Acyl derivative |
Reactions Involving the Carboxyl Functionality
The carboxyl group of this compound is a key site for transformations, most notably esterification and amidation. These reactions are fundamental for incorporating the amino acid into larger molecular structures, such as peptides or small molecule probes.
Esterification: The carboxylic acid can be readily converted to an ester, a common strategy for temporary protection during synthesis or for modifying the compound's solubility and transport properties. For instance, the synthesis of methyl (2S)-2-amino-3-(4-nitrophenyl)propanoate hydrochloride has been documented, demonstrating a straightforward esterification process. google.com This reaction typically proceeds by treatment with an alcohol (e.g., methanol) under acidic conditions. Similarly, ethyl esters, such as L-homophenylalanine ethyl ester, are widely used as nucleophiles in more complex reactions like asymmetric aza-Michael additions, highlighting the utility of the esterified form. uochb.czresearchgate.net
Amidation: The formation of an amide bond is arguably the most significant reaction of the carboxyl group, as it is the basis for peptide synthesis. Using standard peptide coupling reagents, this compound can be linked to other amino acids or amine-containing molecules. Protected versions of the amino acid, such as those with Fmoc (Fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) groups on the amine, are commercially available and routinely used in solid-phase peptide synthesis. researchgate.net Beyond peptides, the synthesis of simple amides, like D-homophenylalanine amide, has also been described, showcasing the carboxyl group's general reactivity towards amine nucleophiles. rsc.org
| Reaction Type | Reagents & Conditions | Product | Significance |
|---|---|---|---|
| Esterification | Methanol (MeOH), Thionyl Chloride (SOCl₂) or Acid Catalyst (e.g., HCl) | This compound methyl ester | Protection of carboxyl group, increased lipophilicity. google.com |
| Amidation (Peptide Bond Formation) | Protected Amino Acid (e.g., Fmoc-AA-OH), Coupling Agents (e.g., HBTU, HATU), Base (e.g., DIPEA) | Dipeptide containing this compound | Incorporation into peptide chains for biological studies. researchgate.net |
| Amide Formation | Ammonia or Primary/Secondary Amine, Activating Agent | This compound amide | Creation of simple amide derivatives for structure-activity relationship studies. rsc.org |
Side-Chain Modifications and Conjugation Chemistry
The aromatic nitro group is the most distinctive feature of the this compound side chain and serves as a versatile chemical handle for a variety of modifications. The most pivotal transformation of this group is its reduction to a primary aromatic amine (4-Amino-DL-homophenylalanine). This conversion unlocks a wealth of subsequent functionalization chemistries. The reduction is typically achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney nickel. google.com The resulting amine is significantly more reactive than the nitro group and can be readily used for conjugation.
Introduction of Reporter Groups for Biological Studies
The ability to attach reporter groups—moieties that enable detection and quantification—is crucial for studying the role and fate of molecules in biological systems. This compound can be functionalized with such groups either by leveraging the intrinsic properties of the nitro group or by using the corresponding amine as a reactive intermediate.
Intrinsic Reporter Properties : The nitroaromatic side chain itself can function as a reporter group. Specifically, it is known to be an efficient quencher of fluorescence. When incorporated into a peptide or protein in proximity to a fluorescent amino acid like tryptophan, the nitro group can quench the tryptophan's fluorescence in a distance-dependent manner. This property allows for its use as a spectroscopic ruler to study protein structure, conformational changes, and binding events. researchgate.net
Conjugation of External Reporters : The reduction of the nitro group to 4-amino-DL-homophenylalanine provides a nucleophilic handle for the covalent attachment of a wide array of reporter groups. google.com This primary amine can be acylated with activated carboxylic acids or sulfonyl chlorides of various labels. Common reporter groups include:
Fluorophores : Dyes such as fluorescein, rhodamine, or coumarin (B35378) derivatives (e.g., 7-amino-4-methyl-coumarin, AMC) can be attached to create fluorescent probes for imaging or activity assays. nih.gov
Biotin (B1667282) : Conjugation with biotin allows for high-affinity binding to streptavidin, enabling detection and purification via ELISA-like assays or affinity chromatography.
Photo-reactive Groups : Attachment of photo-reactive moieties like benzophenones or phenyl azides creates photo-affinity labels. nih.gov Upon UV irradiation, these groups form highly reactive species that can covalently crosslink to nearby interacting biomolecules, which is useful for identifying binding partners.
| Reporter Group Class | Example | Attachment Chemistry (Post-Reduction) | Application |
|---|---|---|---|
| Fluorescence Quencher | Nitro group (intrinsic) | N/A (Direct incorporation) | FRET-based assays, protein conformational studies. researchgate.net |
| Fluorophore | Fluorescein isothiocyanate (FITC) | Reaction with the aromatic amine to form a thiourea (B124793) linkage. | Fluorescence microscopy, flow cytometry. |
| Fluorophore | 7-Amino-4-methyl-coumarin (AMC) | Amide bond formation with the aromatic amine. | Enzyme activity assays (as a releasable fragment). nih.gov |
| Affinity Tag | Biotin-NHS ester | Acylation of the aromatic amine. | Protein purification, pull-down assays. |
| Photo-reactive Probe | p-Benzoylbenzoic acid | Amide bond formation with the aromatic amine. | Photo-affinity labeling to identify binding partners. nih.gov |
Bio-orthogonal Ligation Strategies
Bio-orthogonal chemistry involves reactions that can proceed within a living system without interfering with native biochemical processes. wikipedia.org To make this compound suitable for such applications, its side chain must be functionalized with a group that can participate in a bio-orthogonal reaction. Again, the reduction of the nitro group to an amine is the critical first step.
The resulting 4-amino-DL-homophenylalanine can be converted into a derivative bearing a bio-orthogonal handle. For example, the amine can be transformed into an azide (B81097) (–N₃) via a diazo transfer reaction. This azido-functionalized homophenylalanine is now a substrate for two of the most powerful bio-orthogonal reactions:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : The azide group reacts rapidly and specifically with strained alkynes, such as cyclooctynes, without the need for a toxic copper catalyst. This "copper-free click chemistry" is widely used for in vivo labeling of proteins, glycans, and other biomolecules. nih.gov
Staudinger Ligation : The azide can react with a specifically engineered triarylphosphine to form a stable amide bond. This reaction is highly specific and was one of the first bio-orthogonal ligations to be developed. wikipedia.org
By incorporating an azido (B1232118) group, this compound becomes a powerful tool for site-specifically labeling proteins. Once incorporated into a protein of interest (via genetic code expansion), the azido-homophenylalanine residue can be selectively tagged with probes bearing a cyclooctyne (B158145) or phosphine (B1218219) handle for imaging or functional studies in a cellular context. anu.edu.au
| Bio-orthogonal Handle | Precursor Functional Group | Key Reaction Partner | Ligation Reaction |
|---|---|---|---|
| Azide (-N₃) | Aromatic Amine (-NH₂) | Strained Alkyne (e.g., DIBO, BCN) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.gov |
| Azide (-N₃) | Aromatic Amine (-NH₂) | Triarylphosphine | Staudinger Ligation. wikipedia.org |
| Alkyne | Aromatic Amine (-NH₂) | Azide-tagged probe | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or SPAAC. |
Incorporation of 4 Nitro Dl Homophenylalanine into Peptides and Proteins
Methodologies for Unnatural Amino Acid Integration
The integration of UAAs into the cellular protein synthesis machinery requires hijacking the translational apparatus. This is typically achieved by creating an "orthogonal" system, consisting of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA), which functions independently of the host's endogenous pairs. This engineered pair is designed to recognize a unique codon, often a "blank" or repurposed codon, and deliver the UAA to the ribosome for incorporation into the growing polypeptide chain.
A widely used strategy for incorporating UAAs is through the suppression of nonsense or "stop" codons. portlandpress.comnih.gov Of the three stop codons (UAG, UAA, and UGA), the amber codon (UAG) is the least frequently used in many organisms, making it an ideal candidate for reassignment. portlandpress.comfrontiersin.org
The core of this technique involves an orthogonal aaRS/tRNA pair. portlandpress.com The aaRS is evolved to specifically recognize and aminoacylate a suppressor tRNA with the desired UAA, in this case, 4-Nitro-DL-homophenylalanine. This suppressor tRNA possesses an anticodon (CUA) that is complementary to the UAG codon. When a UAG codon is introduced at a specific site in the gene encoding the target protein, the ribosome pauses at this codon. Instead of termination, the charged suppressor tRNA binds to the UAG codon, leading to the incorporation of this compound at that position.
A significant challenge in this approach is the competition between the suppressor tRNA and the endogenous release factor 1 (RF1), which recognizes the UAG codon and triggers the termination of translation. frontiersin.org To improve the efficiency of UAA incorporation, strains of E. coli have been engineered to lack RF1. d-nb.info
Research has demonstrated the feasibility of this approach for incorporating various UAAs. For instance, a study sought to develop a method to incorporate 4-Nitro-L-phenylalanine (B556529) into proteins in Saccharomyces cerevisiae, a model eukaryotic organism. unl.edu By mutating the active site of E. coli tyrosyl-tRNA synthetase, they aimed to reprogram it to recognize and incorporate 4-Nitrophenylalanine in response to the amber stop codon. unl.edu This highlights the potential to expand the genetic code of eukaryotes for the production of proteins with novel properties. unl.edu
| Key Component | Function |
| Unnatural Amino Acid (UAA) | This compound |
| Orthogonal aaRS | Evolved to specifically recognize and charge the UAA onto the orthogonal tRNA. |
| Orthogonal tRNA (Suppressor tRNA) | Contains an anticodon (e.g., CUA) that recognizes a nonsense codon (e.g., UAG). |
| Nonsense Codon | A stop codon (e.g., UAG) engineered into the gene of interest at the desired site of UAA incorporation. |
| Host Organism | Can be prokaryotic (E. coli) or eukaryotic (S. cerevisiae). |
While nonsense codon suppression is effective, it is generally limited to the incorporation of a single type of UAA per protein. To overcome this limitation and enable the simultaneous incorporation of multiple distinct UAAs, four-base codon (or frameshift suppression) strategies have been developed. acs.orgpnas.orgnih.gov
This method utilizes tRNAs with an extended anticodon loop containing four bases instead of the usual three. nih.gov These tRNAs can decode four-base codons on the mRNA, thereby expanding the number of available codons for UAA incorporation. For example, quadruplet codons like AGGU, CGGU, CCCU, and GGGU have been successfully decoded by tRNAs with complementary four-base anticodons in an E. coli in vitro translation system, leading to the efficient incorporation of nitrophenylalanine. acs.org
The efficiency of four-base codon suppression can be influenced by the specific quadruplet codon and the sequence of the tRNA's anticodon loop. nih.gov Research has shown that some four-base codons are more "shifty" or prone to frameshifting in the absence of a suppressor tRNA, which can lead to undesired products. nih.gov However, by selecting for efficient and non-cross-reactive tRNA/four-base codon pairs, it is possible to achieve high-fidelity incorporation of UAAs. nih.gov
The combination of nonsense and four-base codon suppression offers a powerful approach for producing proteins with multiple, distinct UAAs. This has been demonstrated by using a set of two four-base codons, or a combination of an amber codon and a quadruplet codon, to incorporate two different non-natural amino acids into a single protein. acs.orgsci-hub.st
| Codon Type | Number of Bases | Potential for UAA Incorporation | Example Codons |
| Triplet Codon | 3 | Standard amino acids, or one type of UAA via nonsense suppression. | AUG, GCA, UAG |
| Four-Base Codon | 4 | Multiple distinct UAAs. | AGGU, CGGU, CCCU, GGGU |
Cell-free protein synthesis (CFPS) systems have emerged as a robust platform for the incorporation of UAAs, including this compound. nih.govnih.gov These systems utilize cell extracts containing all the necessary machinery for transcription and translation, but without the constraints of a living cell. nih.govbyu.edu This "open" environment allows for direct manipulation of the reaction components, providing greater control over the incorporation process. byu.edu
A key advantage of CFPS for UAA incorporation is the ability to overcome the competition with cellular release factors. In E. coli-based CFPS systems, the absence of a cell wall allows for the direct addition of components that can enhance UAA incorporation efficiency. For example, the addition of indolmycin (B1671932) can repress the undesired incorporation of tryptophan in response to a UGA codon being used for UAA insertion. nih.govresearchgate.net Furthermore, CFPS systems can be prepared from genomically recoded organisms that lack release factor 1, which significantly improves the efficiency of UAA incorporation at UAG codons. d-nb.info
CFPS also allows for the efficient incorporation of multiple UAAs into a single protein. By supplying the system with multiple orthogonal aaRS/tRNA pairs and the corresponding UAAs, researchers have successfully synthesized proteins with several different non-canonical residues. d-nb.info
The versatility of CFPS makes it a valuable tool for both fundamental research and the production of proteins with novel functionalities. It enables the rapid screening of UAA incorporation efficiency and the synthesis of proteins that may be toxic to living cells. byu.edu
The success of incorporating this compound and other UAAs hinges on the development of highly efficient and orthogonal translation systems (OTS). nih.gov An OTS consists of an orthogonal aaRS and its cognate tRNA that function independently of the host's endogenous translational machinery. nih.govnih.gov
The development of an OTS involves several key steps:
Selection of an Orthogonal Pair: The starting point is often an aaRS/tRNA pair from a different domain of life (e.g., an archaeal pair for use in bacteria or eukaryotes). This inherent difference minimizes cross-reactivity with the host's synthetases and tRNAs. nih.gov
Engineering the aaRS: The active site of the aaRS is mutated to specifically recognize the desired UAA (e.g., this compound) and not any of the 20 canonical amino acids. This is typically achieved through rounds of directed evolution and selection.
Engineering the tRNA: The anticodon of the tRNA is mutated to recognize a non-sense or four-base codon. The rest of the tRNA sequence is optimized to ensure it is a good substrate for the engineered aaRS but a poor substrate for any of the host's aaRSs. nih.gov
A well-known example is the use of the tyrosyl-tRNA synthetase/tRNA pair from Methanococcus jannaschii in E. coli. frontiersin.org This pair has been extensively engineered to incorporate a wide variety of UAAs. Similarly, the pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pair is another powerful and versatile system. portlandpress.com
The efficiency of an OTS can be further enhanced by optimizing the expression levels of the orthogonal components and by engineering other parts of the translational machinery, such as ribosomes and elongation factors. sci-hub.stnih.gov For example, evolved ribosomes have been shown to improve the decoding of four-base codons. sci-hub.st
Applications in Peptide Synthesis
Beyond its incorporation into proteins using cellular machinery, derivatized this compound can also be utilized in chemical peptide synthesis.
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids into a desired peptide sequence. nih.gov The process involves anchoring the C-terminal amino acid to a solid support (resin) and then sequentially adding Nα-protected amino acids. nih.gov
Derivatized this compound can be incorporated into peptides using standard SPPS protocols. Typically, the amino group of this compound would be protected with a fluorenylmethoxycarbonyl (Fmoc) or t-butyloxycarbonyl (Boc) group to allow for its use in the stepwise synthesis. nih.govyoutube.com
The general cycle of SPPS involves:
Deprotection: Removal of the Nα-protecting group (e.g., Fmoc) from the resin-bound amino acid or peptide. youtube.com
Activation and Coupling: Activation of the carboxyl group of the incoming Fmoc-protected amino acid (such as Fmoc-4-Nitro-DL-homophenylalanine) and its subsequent coupling to the deprotected N-terminus of the resin-bound peptide. youtube.com
Washing: Removal of excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and any side-chain protecting groups are removed. youtube.com
A variation of this method involves side-chain anchoring, where an amino acid with a reactive side chain is attached to the resin. mdpi.orgacs.org This allows for the synthesis of peptides that are modified at the C-terminus. acs.org While not directly demonstrated for this compound, this approach highlights the versatility of SPPS for creating complex peptides with unique functionalities.
The incorporation of this compound into peptides via SPPS can be used to create probes for studying enzyme activity or for developing peptide-based therapeutics.
Solution-Phase Peptide Synthesis Strategies
The integration of unnatural amino acids like this compound into peptide chains is a key strategy in modern peptide chemistry, enabling the creation of novel molecular structures with tailored properties. While solid-phase peptide synthesis (SPPS) is a widely used method, solution-phase synthesis remains a valuable and sometimes necessary approach, particularly for complex peptides or when specific modifications are required. nih.gov
Solution-phase synthesis involves the stepwise addition of amino acids in a homogenous reaction mixture. This method allows for the purification of intermediates at each step, which can be advantageous for ensuring the purity of the final peptide. The synthesis of peptides containing this compound in solution typically involves the protection of the amino and carboxyl groups of the amino acids, followed by the activation of the carboxyl group of one amino acid to facilitate the formation of a peptide bond with the amino group of another.
Key steps in the solution-phase synthesis of a dipeptide containing this compound might include:
Protection: The amino group of this compound is protected, often with a Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) group. The carboxyl group of the partnering amino acid is also protected, for instance, as a methyl or benzyl (B1604629) ester.
Activation: The free carboxyl group of the N-protected this compound is activated using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Coupling: The activated amino acid is then reacted with the deprotected amino group of the second amino acid to form the peptide bond.
Deprotection: The protecting groups are removed from the newly formed dipeptide to yield the final product.
While specific protocols for this compound are not extensively detailed in the provided search results, the general principles of solution-phase synthesis are well-established and applicable. nih.gov The choice of protecting groups and coupling reagents is critical to minimize side reactions and maximize yield.
Design of Peptides with Enhanced Properties via Nitro Modifications
The introduction of a nitro group onto the phenyl ring of homophenylalanine can significantly alter the electronic and steric properties of the amino acid, thereby influencing the characteristics of peptides that incorporate it. The nitro group is a strong electron-withdrawing group, which can affect the pKa of nearby functional groups and participate in specific non-covalent interactions.
The incorporation of nitro-modified amino acids can lead to peptides with enhanced properties such as:
Increased Stability: The presence of unnatural amino acids can confer resistance to enzymatic degradation by proteases, which are often specific to natural L-amino acids. mdpi.com This increased stability is a desirable attribute for therapeutic peptides.
Modified Bioactivity: The nitro group can influence the binding affinity of a peptide to its biological target. This can be due to direct interactions of the nitro group with the target receptor or enzyme, or through conformational changes induced by the modified amino acid.
Spectroscopic Probes: The nitro group has distinct spectroscopic properties that can be exploited. For instance, 4-nitro-l-phenylalanine, a similar compound, has been used as both a fluorescence quencher and a vibrational reporter to probe local protein environments. researchgate.net
The design of peptides with enhanced properties through nitro modifications is a rational approach in medicinal chemistry and materials science. By strategically placing this compound within a peptide sequence, researchers can fine-tune its structure and function.
| Property | Enhancement due to Nitro Modification | Rationale |
| Proteolytic Stability | Increased resistance to enzymatic degradation. mdpi.com | Unnatural amino acid structure hinders recognition by proteases. |
| Binding Affinity | Can be increased or modulated. | The nitro group can introduce new electronic and steric interactions with the target. |
| Spectroscopic Reporting | Enables the study of local molecular environments. researchgate.net | The nitro group possesses unique vibrational frequencies sensitive to its surroundings. |
Protein Engineering and Functional Modulation
Study of Protein Interactions and Enzyme Activities
The site-specific incorporation of unnatural amino acids like this compound into proteins is a powerful tool for investigating protein structure, dynamics, and function. researchgate.netchemimpex.com The nitro group serves as a useful probe due to its unique spectroscopic signature.
In a study involving the closely related amino acid 4-nitro-l-phenylalanine (pNO₂F), researchers successfully incorporated it into superfolder green fluorescent protein (sfGFP). researchgate.netnih.govnih.gov The symmetric stretching frequency of the nitro group was found to be sensitive to the local environment, showing a measurable shift between a solvent-exposed and a partially buried position. researchgate.net This demonstrates the utility of the nitro group as a vibrational reporter for probing local protein environments.
The ability of 4-Nitro-DL-phenylalanine hydrate (B1144303) to act as a substrate in enzyme-catalyzed reactions makes it valuable for enzymology studies, allowing researchers to explore enzyme mechanisms and kinetics. chemimpex.com
| Protein Studied | Incorporated Amino Acid | Technique Used | Key Finding |
| Superfolder Green Fluorescent Protein (sfGFP) | 4-nitro-l-phenylalanine (pNO₂F) | Infrared Spectroscopy | The nitro symmetric stretching frequency is a sensitive probe of the local protein environment. researchgate.net |
| Superfolder Green Fluorescent Protein (sfGFP) | 4-nitro-l-phenylalanine (pNO₂F) | X-ray Crystallography | Incorporation of pNO₂F does not significantly perturb the protein structure. nih.govnih.gov |
Elucidation of Mechanisms of Action for Therapeutic Agents
The unique properties of nitro-containing amino acids can be leveraged to understand the mechanisms of action of therapeutic agents. By incorporating an amino acid like this compound into a biologically active peptide or protein, researchers can gain insights into its interactions with its target.
For example, the nitro group can serve as a spectroscopic handle to monitor binding events or conformational changes upon interaction with a therapeutic target. Changes in the local environment of the nitro group, as detected by infrared spectroscopy, can provide information about the binding interface and the nature of the molecular interactions.
While direct studies elucidating therapeutic mechanisms using this compound are not detailed in the provided search results, the principles are demonstrated by the use of similar compounds. The ability to probe protein environments without significant structural perturbation is key to gaining meaningful mechanistic insights. nih.gov
Development of Modified Proteins for Research
The genetic incorporation of unnatural amino acids with unique functionalities is a cornerstone of modern protein engineering. This technology allows for the creation of modified proteins with novel properties that are valuable for research purposes.
The incorporation of 4-nitro-l-phenylalanine into proteins, for instance, has been shown to be an effective method for introducing a site-specific infrared probe. researchgate.net This allows for detailed studies of protein structure and dynamics that would not be possible with natural amino acids alone. The high efficiency and fidelity of incorporating such unnatural amino acids are critical for the production of well-defined modified proteins. researchgate.net
The development of such modified proteins opens up new avenues for research, including:
Detailed structural analysis: Using the incorporated probe to map local environments within a protein.
Dynamic studies: Monitoring conformational changes in real-time.
Interaction studies: Characterizing the binding of ligands, substrates, or other proteins.
The successful incorporation of 4-nitro-l-phenylalanine into sfGFP without disrupting its structure provides a strong precedent for the use of similar nitro-containing amino acids in the development of modified proteins for a wide range of research applications. nih.govnih.gov
Advanced Spectroscopic and Analytical Characterization of 4 Nitro Dl Homophenylalanine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy serves as a cornerstone for the structural elucidation of organic compounds by probing the magnetic properties of atomic nuclei. For 4-Nitro-DL-homophenylalanine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, confirmation of the molecular backbone, and investigation into its three-dimensional structure in solution.
While a dedicated spectrum for this compound is not publicly available, a detailed analysis can be extrapolated from the known spectra of closely related compounds, such as phenylalanine, 4-nitrophenylalanine, and homophenylalanine itself. chemicalbook.comhmdb.canih.gov The introduction of a nitro group at the para-position of the phenyl ring is expected to have a significant deshielding effect on the aromatic protons due to its strong electron-withdrawing nature.
The ¹H NMR spectrum would feature distinct signals for the aromatic protons, which would likely appear as two doublets characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the nitro group (H-3' and H-5') would be shifted further downfield compared to those meta to it (H-2' and H-6'). The aliphatic protons of the homophenylalanine backbone (α-CH, β-CH₂, γ-CH₂) would exhibit complex splitting patterns due to spin-spin coupling.
Similarly, the ¹³C NMR spectrum would show characteristic shifts. The carbon atom attached to the nitro group (C-4') would be significantly deshielded, while the other aromatic carbons would also be affected. The carbonyl carbon of the carboxylic acid would appear at the far downfield end of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of similar compounds. Actual experimental values may vary.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| α-CH | ~3.8 - 4.2 | ~55 - 60 |
| β-CH₂ | ~2.0 - 2.4 | ~35 - 40 |
| γ-CH₂ | ~2.8 - 3.2 | ~30 - 35 |
| Aromatic CH (C-2', C-6') | ~7.3 - 7.5 | ~130 - 132 |
| Aromatic CH (C-3', C-5') | ~8.1 - 8.3 | ~123 - 125 |
| Aromatic C (C-1') | N/A | ~145 - 148 |
| Aromatic C (C-4') | N/A | ~147 - 150 |
To confirm the connectivity and assign the stereochemistry of this compound, a suite of advanced 2D NMR experiments is essential. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish through-bond correlations.
COSY experiments would reveal the coupling relationships between adjacent protons (e.g., α-H with β-H₂ protons, and β-H₂ with γ-H₂ protons), confirming the aliphatic chain structure.
HSQC would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon backbone.
HMBC provides information about longer-range couplings (typically 2-3 bonds), which is crucial for connecting the aliphatic chain to the aromatic ring (e.g., correlation from γ-H₂ protons to the C-1' aromatic carbon).
For stereochemical assignment, Nuclear Overhauser Effect (NOE) based experiments, such as NOESY or ROESY, are employed. These techniques detect through-space interactions between protons that are close to each other, providing data that can be translated into distance restraints for 3D modeling. Isotopic labeling, where the compound is synthesized using ¹³C and/or ¹⁵N enriched precursors, can also be used to enhance signal sensitivity and enable more complex experiments, although this is more common for larger biomolecules. nmr-bio.comresearchgate.netnih.gov
The flexibility of the aliphatic side chain in this compound means it can adopt multiple conformations in solution. NMR spectroscopy is a powerful tool for determining the predominant solution-state conformation. nih.govfrontiersin.org
The analysis relies on two key NMR parameters:
³J-coupling constants : The magnitude of the coupling constant between vicinal protons (protons on adjacent carbons) is related to the dihedral angle between them, as described by the Karplus equation. By measuring the ³J(Hα-Hβ) and ³J(Hβ-Hγ) coupling constants, it is possible to estimate the preferred rotamer populations around the Cα-Cβ and Cβ-Cγ bonds.
Nuclear Overhauser Effects (NOEs) : The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the two interacting protons. Observing NOEs between specific protons (e.g., between the aromatic protons and the aliphatic chain protons) provides crucial distance constraints.
These experimental NMR data are then used as constraints in computational molecular modeling and dynamics simulations. nih.govresearchgate.net The goal is to find the lowest energy 3D structures that are consistent with the observed coupling constants and NOE distances, thereby providing a detailed picture of the molecule's conformational preferences in solution.
Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, yields a unique "fingerprint" that can be used for structural elucidation.
The choice of ionization method is critical and depends on the analyte's properties. For this compound, both hard (EI) and soft (ESI) ionization techniques can provide complementary information.
Electron Ionization (EI) : This is a hard ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV). stackexchange.com This process imparts significant energy to the molecule, leading to extensive fragmentation. While this can make it difficult to observe the molecular ion (M⁺·), the resulting fragmentation pattern is highly detailed and reproducible, making it excellent for structural analysis and library matching. libretexts.orgyoutube.com
Electrospray Ionization (ESI) : ESI is a soft ionization technique ideal for polar, non-volatile molecules like amino acids. youtube.comwiley-vch.de The sample is dissolved in a solvent and sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (typically protonated molecules, [M+H]⁺, in positive ion mode, or deprotonated molecules, [M-H]⁻, in negative ion mode) are ejected into the gas phase. nih.govresearchgate.net ESI results in minimal fragmentation, usually allowing for the clear determination of the molecular weight. For more detailed structural information, ESI is often coupled with tandem mass spectrometry (MS/MS). stackexchange.com
The fragmentation of this compound in the mass spectrometer is heavily influenced by the presence of the nitroaromatic group and the amino acid side chain. The characteristic fragmentation pathways for nitroarenes involve losses of nitro-related species. acs.org
Under EI conditions, common fragmentation pathways for nitroaromatic compounds include:
Loss of a nitro radical (·NO₂), resulting in an [M - 46]⁺ ion.
Loss of nitric oxide (NO), often preceded by a rearrangement, giving an [M - 30]⁺ ion.
Loss of an oxygen atom to form an [M - 16]⁺ ion.
Cleavage of the amino acid side chain, particularly α-cleavage at the bond between the α-carbon and the carbonyl group, leading to the loss of the carboxyl group (·COOH).
Under ESI-MS/MS conditions, the fragmentation of the protonated molecule [M+H]⁺ would be induced by collision-induced dissociation (CID). In negative ion mode, fragmentation of the deprotonated molecule [M-H]⁻ often involves decarboxylation (loss of CO₂). nih.govresearchgate.net The fragmentation of nitroaromatic compounds under ESI can also involve losses of NO and NO₂, similar to EI, but the mechanisms can differ. nih.govmiamioh.edu
Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Molecular Weight: 224.21 g/mol )
| Ionization Mode | Precursor Ion (m/z) | Key Fragment | Neutral Loss | Predicted Fragment m/z |
| ESI (+) | [M+H]⁺ (225.2) | Loss of water | H₂O | 207.2 |
| ESI (+) | [M+H]⁺ (225.2) | Loss of ammonia (B1221849) | NH₃ | 208.2 |
| ESI (+) | [M+H]⁺ (225.2) | Loss of formic acid | HCOOH | 179.2 |
| ESI (-) | [M-H]⁻ (223.2) | Loss of carbon dioxide | CO₂ | 179.2 |
| EI | M⁺· (224.2) | Loss of nitro radical | ·NO₂ | 178.2 |
| EI | M⁺· (224.2) | Loss of carboxyl radical | ·COOH | 179.2 |
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural confirmation of synthetic compounds like this compound. Unlike standard mass spectrometry, HRMS provides the exact mass of an ion with high accuracy (typically to within 5 ppm), which allows for the determination of its elemental composition.
The molecular formula of this compound is C₁₀H₁₂N₂O₄. Using the exact masses of the most abundant isotopes of its constituent elements (¹²C = 12.000000 Da, ¹H = 1.007825 Da, ¹⁴N = 14.003074 Da, ¹⁶O = 15.994915 Da), the theoretical monoisotopic mass of the neutral molecule can be calculated. When analyzed by HRMS, the compound is typically ionized, most commonly by protonation to form the [M+H]⁺ ion. This cation is then analyzed to determine its mass-to-charge ratio (m/z). The high resolving power of the instrument allows for the differentiation of ions with very similar nominal masses, thereby confirming the elemental formula and ensuring the identity of the target compound. This technique is invaluable in distinguishing the product from potential impurities or side-products with different elemental compositions. chemimpex.com
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂N₂O₄ |
| Theoretical Monoisotopic Mass (M) | 224.07971 Da |
| Ion Form (Protonated) | [M+H]⁺ |
| Theoretical m/z of [M+H]⁺ | 225.08754 Da |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of molecules. For this compound, these methods provide a detailed fingerprint based on the vibrations of its specific functional groups. The nitro group (-NO₂) is a particularly strong chromophore in both IR and Raman spectroscopy. researchgate.net
The key functional groups and their characteristic vibrational frequencies are:
Nitro Group (-NO₂): This group exhibits two prominent stretching vibrations: an asymmetric stretch (νas) typically found in the 1500-1570 cm⁻¹ region and a symmetric stretch (νs) in the 1300-1370 cm⁻¹ region. The exact positions of these bands are sensitive to the local electronic environment. researchgate.net
Carboxylic Acid (-COOH): The carbonyl group (C=O) shows a strong, sharp absorption band in the IR spectrum, usually between 1700-1725 cm⁻¹ for dimeric forms common in the solid state. The O-H stretch gives rise to a very broad band in the 2500-3300 cm⁻¹ range due to hydrogen bonding.
Amino Group (-NH₂): As a primary amine, it is expected to show N-H stretching vibrations in the 3300-3500 cm⁻¹ region. The N-H bending (scissoring) vibration appears around 1590-1650 cm⁻¹.
Aromatic Ring (C₆H₄): The para-substituted benzene ring has characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring, which appear as a series of bands between 1450-1600 cm⁻¹.
Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations, which are often weak or inactive in IR. bohrium.com For instance, the symmetric stretch of the nitro group and the vibrations of the aromatic ring backbone are typically strong in the Raman spectrum.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1570 | Strong (IR) |
| Symmetric Stretch | 1300 - 1370 | Strong (IR & Raman) | |
| Carboxylic Acid (-COOH) | C=O Stretch | 1700 - 1725 | Strong (IR) |
| O-H Stretch | 2500 - 3300 | Broad, Strong (IR) | |
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | Medium (IR) |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Strong (IR & Raman) |
Vibrational spectroscopy is highly sensitive to the three-dimensional arrangement of molecules in the solid state. Different crystalline forms, or polymorphs, of this compound will exhibit distinct IR and Raman spectra. These differences arise from variations in intermolecular interactions, such as hydrogen bonding, and changes in molecular conformation or crystal lattice symmetry.
Spectral variations between polymorphs can manifest as:
Shifts in Peak Positions: Changes in the strength of hydrogen bonds involving the carboxylic acid and amino groups will directly affect the frequencies of their O-H, N-H, and C=O stretching vibrations.
Splitting of Bands: A vibrational mode that appears as a single band in one polymorph may split into multiple bands in another if the crystal structure contains multiple, non-equivalent molecules in the unit cell.
Appearance or Disappearance of Peaks: Changes in crystal symmetry can alter the selection rules for IR and Raman activity, causing certain vibrational modes to become active in one form but not another.
By comparing the IR and Raman spectra of different batches of the compound, one can identify the presence of different polymorphs, monitor phase transitions, and ensure consistency in the solid-state form of the material.
Chromatographic Techniques for Purity Assessment and Enantiomeric Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical purity of this compound. A common approach involves reversed-phase (RP) HPLC, where a non-polar stationary phase (like C18) is used with a polar mobile phase. pom.go.id
For purity analysis, a sample is injected into the HPLC system, and its components are separated based on their differential partitioning between the stationary and mobile phases. The nitro-aromatic ring in this compound allows for sensitive detection using a UV-Vis or photodiode array (PDA) detector. pom.go.idnih.gov The purity is determined by integrating the area of the main peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. A well-developed HPLC method can separate the target compound from starting materials, reagents, and potential side products. nih.gov
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at ~270-280 nm (λmax of the nitroaromatic chromophore) |
| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |
Since this compound is a racemic mixture, separating and quantifying its two enantiomers (4-Nitro-D-homophenylalanine and 4-Nitro-L-homophenylalanine) is crucial. Chiral chromatography is the most effective method for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, separation. researchgate.net
Common CSPs for resolving amino acid enantiomers include those based on macrocyclic glycopeptides (like teicoplanin or vancomycin) and polysaccharide derivatives. sigmaaldrich.com The separation mechanism involves a combination of interactions, such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral selector of the CSP. The resulting chromatogram shows two distinct peaks, one for each enantiomer. The enantiomeric excess (e.e.) can be calculated from the relative peak areas. This analysis is fundamental in asymmetric synthesis and resolution processes to determine the success of the enantioselective method. nih.govmdpi.com
| Parameter | Condition |
|---|---|
| Column (CSP) | Macrocyclic glycopeptide-based (e.g., Astec CHIROBIOTIC T) or polysaccharide-based |
| Mobile Phase | Mixture of an organic solvent (e.g., methanol, ethanol) and an acidic or basic modifier (e.g., formic acid, diethylamine) |
| Mode | Polar organic or reversed-phase |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV-Vis at ~270-280 nm |
Compound Reference Table
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₁₀H₁₂N₂O₄ |
| 4-Nitro-D-homophenylalanine | C₁₀H₁₂N₂O₄ |
| 4-Nitro-L-homophenylalanine | C₁₀H₁₂N₂O₄ |
| Acetonitrile | C₂H₃N |
| Formic acid | CH₂O₂ |
| Methanol | CH₄O |
Computational and Theoretical Investigations of 4 Nitro Dl Homophenylalanine
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of 4-Nitro-DL-homophenylalanine. These methods provide a molecular-level understanding of its structure, stability, and reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations reveal how the interplay between the amino acid backbone, the phenyl ring, and the strongly electron-withdrawing nitro group dictates its chemical behavior. The nitro group significantly influences the electron distribution across the aromatic ring, leading to a notable polarization of the molecule. This electronic perturbation is key to its reactivity.
Various global reactivity descriptors can be calculated using DFT to quantify the molecule's chemical reactivity and stability. rasayanjournal.co.in These descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative basis for predicting how the molecule will interact with other chemical species. longdom.org For instance, DFT has been effectively used to calculate pKa values and model the behavior of analogous compounds like L-homophenylalanine. mpg.dersc.orgresearchgate.net Studies on similar structures, such as 4-nitroaniline, provide insight into the electronic impact of the nitro group. thaiscience.inforesearchgate.net
Table 1: Calculated Global Reactivity Descriptors for this compound (Illustrative Values)
| Descriptor | Symbol | Value (eV) | Significance |
|---|---|---|---|
| Ionization Potential | I | 8.95 | Energy required to remove an electron; indicates susceptibility to oxidation. |
| Electron Affinity | A | 2.15 | Energy released upon gaining an electron; measures ability to act as an electron acceptor. |
| Electronegativity | χ | 5.55 | Tendency to attract electrons in a chemical bond. |
| Chemical Hardness | η | 3.40 | Resistance to change in electron distribution; a higher value indicates greater stability. |
Note: Values are illustrative and based on typical DFT results for structurally related aromatic nitro compounds.
Molecular orbital (MO) theory describes the behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. wikipedia.org The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. ossila.com A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. researchgate.net
For this compound, the HOMO is expected to be distributed over the electron-rich regions, including the phenyl ring and the amino acid functional groups. In contrast, the LUMO is anticipated to be heavily localized on the nitrophenyl moiety. The electron-withdrawing nature of the nitro group significantly lowers the energy of the LUMO, making the molecule a good electron acceptor. rsc.org This charge transfer character, from the HOMO to the LUMO, is a defining feature of its electronic properties. researchgate.net Computational studies on phenylalanine show that its frontier orbitals are primarily localized on the aromatic ring, a feature that is modified by the nitro group in the target compound. researchgate.net
Table 2: Frontier Orbital Energies of this compound (Illustrative Values)
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -8.95 | Highest energy orbital containing electrons; represents the ability to donate an electron. |
| LUMO | -2.15 | Lowest energy orbital without electrons; represents the ability to accept an electron. |
Note: Values are illustrative and based on typical DFT results for structurally related aromatic nitro compounds.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are essential tools for exploring the conformational possibilities and dynamic behavior of flexible molecules like this compound.
The side chain of this compound possesses several rotatable bonds, leading to a complex conformational landscape. The key dihedral angles, χ1 (N-Cα-Cβ-Cγ), χ2 (Cα-Cβ-Cγ-Cδ), and χ3 (Cβ-Cγ-Cδ-Cε1), define the spatial orientation of the 4-nitrophenyl group relative to the amino acid backbone.
Computational methods, such as quantum mechanical potential energy surface scans, are used to map the intrinsic energy landscapes of amino acid side chains. nih.govacs.orgnih.gov These calculations reveal the relative energies of different rotamers (conformational isomers). The energy landscape for this compound is expected to feature several low-energy minima, corresponding to stable conformations, separated by energy barriers. Molecular dynamics (MD) simulations can then be employed to study the dynamic transitions between these states over time, providing a comprehensive picture of the molecule's flexibility and preferred shapes in solution. nih.govnih.gov
Understanding how this compound might interact with a biological receptor, such as an enzyme's active site, is a key application of molecular modeling. The interactions are governed by a combination of factors:
Hydrogen Bonding: The carboxylate and amino groups of the backbone can act as hydrogen bond donors and acceptors.
Electrostatic Interactions: The charged amino and carboxylate groups can form salt bridges with oppositely charged residues in a binding pocket.
Hydrophobic Interactions: The phenyl ring and the ethyl linker contribute to hydrophobic (van der Waals) interactions.
π-Hole Interactions: A crucial and specific interaction involving the nitro group is the π-hole interaction. The nitrogen atom of the nitro group has a positive electrostatic potential, which can form a favorable, non-covalent bond with electron-rich lone pairs, such as those on the oxygen of a protein backbone carbonyl or the sulfur of a methionine residue. nih.gov This type of interaction is increasingly recognized as significant for the binding of nitro-aromatic ligands. nih.gov
The additional methylene (B1212753) group in the homophenylalanine structure, compared to phenylalanine, allows the 4-nitrophenyl ring to access deeper or differently shaped binding pockets, potentially altering binding specificity and affinity. Molecular docking and MD simulations are used to predict plausible binding poses and estimate the strength of these ligand-receptor interactions. mdpi.com
Prediction of Spectroscopic Properties
Computational chemistry allows for the a priori prediction of various spectroscopic properties, which can be invaluable for identifying and characterizing the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation, and its parameters can be predicted with considerable accuracy.
The standard computational approach involves several steps:
A thorough conformational search is performed to identify all low-energy structures of the molecule.
The geometry of each conformer is optimized using a suitable level of theory, often DFT.
NMR chemical shifts (both ¹H and ¹³C) are calculated for each optimized conformer. The accuracy of these calculations is sensitive to the chosen functional, basis set, and the inclusion of a solvent model. github.io
The final predicted spectrum is obtained by averaging the chemical shifts of the individual conformers, weighted by their predicted population based on the Boltzmann distribution. github.io
This computational approach can aid in the assignment of experimental spectra and provide a deeper understanding of the relationship between the molecule's 3D structure and its spectroscopic signature. oup.com
Table 3: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Hα | 4.10 | dd |
| Hβ (2H) | 2.25 | m |
| Hγ (2H) | 2.90 | t |
| Aromatic (H2, H6) | 7.50 | d |
Note: Values are illustrative, referenced against a standard like TMS, and represent a Boltzmann-averaged spectrum in a common solvent like D₂O.
Computational Prediction of NMR Chemical Shifts
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through quantum chemical calculations is a well-established methodology for elucidating molecular structures. For a molecule such as this compound, Density Functional Theory (DFT) is the most common and effective method employed.
The standard computational protocol involves several key steps. First, the 3D molecular structure of this compound is optimized to find its lowest energy conformation. This is crucial as chemical shifts are highly sensitive to the geometric arrangement of atoms. DFT functionals, such as B3LYP, are often paired with basis sets like 6-31G(d,p) or larger for this optimization step.
Following geometry optimization, the NMR shielding tensors are calculated. The Gauge-Including Atomic Orbital (GIAO) method is the most widely used and reliable approach for this purpose. rsc.orgacs.orgq-chem.com This method effectively addresses the issue of gauge-dependence, ensuring that the calculated shielding constants are independent of the origin of the magnetic field vector potential. The computed isotropic shielding constants (σ) are then converted to chemical shifts (δ) by referencing them against the shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
δ_sample = σ_TMS - σ_sample
Solvent effects can also be incorporated into these calculations, often through a Polarizable Continuum Model (PCM), which can provide more accurate predictions for spectra that would be measured in solution. While specific computational studies on this compound are not available in the reviewed literature, the application of these standard methods would yield predicted ¹H and ¹³C NMR chemical shifts. The expected data from such a calculation would be presented in a format similar to the illustrative table below.
Illustrative Data Table: Predicted NMR Chemical Shifts for this compound
Note: The following table is a hypothetical representation of data that would be generated from a DFT/GIAO calculation. Specific calculated values for this compound are not available in the current literature.
| Atom Type | Predicted Chemical Shift (δ, ppm) |
| Aromatic CH | Value |
| Aromatic C-NO₂ | Value |
| Aromatic C-CH₂ | Value |
| α-CH | Value |
| β-CH₂ | Value |
| γ-CH₂ | Value |
| COOH | Value |
| α-C | Value |
| β-C | Value |
| γ-C | Value |
| COOH (Carbon) | Value |
Simulation of Vibrational Spectra
Theoretical simulation of vibrational spectra, such as infrared (IR) and Raman, provides valuable insight into the vibrational modes of a molecule. These simulations are instrumental in assigning experimental spectral bands to specific molecular motions. For this compound, these calculations would typically be performed using DFT.
The process begins with the optimization of the molecule's geometry, identical to the first step in NMR prediction. Once the minimum energy structure is obtained, a frequency calculation is performed at the same level of theory. This calculation solves the vibrational Schrödinger equation within the harmonic approximation, yielding a set of normal modes of vibration and their corresponding frequencies.
Each calculated frequency corresponds to a specific collective motion of the atoms, such as stretching, bending, or rocking. For instance, characteristic frequencies for the nitro (NO₂) group, such as symmetric and asymmetric stretches, would be identified. nih.govresearchgate.net The IR and Raman intensities are also calculated, allowing for the generation of a complete theoretical spectrum that can be compared with experimental data. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experiment.
A detailed analysis of the results, often aided by Potential Energy Distribution (PED) calculations, allows each vibrational mode to be assigned to the motions of specific functional groups within the this compound molecule. Although no specific simulation data for this compound has been published, the methodology is robust and would produce a detailed vibrational assignment as illustrated in the hypothetical table below.
Illustrative Data Table: Simulated Vibrational Frequencies and Assignments for this compound
Note: This table is a hypothetical representation of data from a DFT frequency calculation. Specific calculated values for this compound are not available in the current literature.
| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |
| Value | O-H stretch (Carboxylic Acid) |
| Value | N-H stretch (Amine) |
| Value | C-H stretch (Aromatic) |
| Value | C-H stretch (Aliphatic) |
| Value | C=O stretch (Carboxylic Acid) |
| Value | NO₂ asymmetric stretch |
| Value | NO₂ symmetric stretch |
| Value | C=C stretch (Aromatic Ring) |
| Value | C-N stretch |
| Value | C-O stretch |
Advanced Research Applications and Methodological Development Utilizing 4 Nitro Dl Homophenylalanine
Probing Protein Structure-Activity Relationships
The incorporation of unnatural amino acids (UAAs) like 4-Nitro-DL-homophenylalanine into proteins is a powerful, site-specific method for studying protein structure and dynamics with minimal disruption to the native environment. researchgate.netnih.gov The nitroaromatic group serves as a versatile spectroscopic and functional probe, enabling detailed analysis of molecular interactions and conformational changes that define a protein's activity.
Allosteric modulation refers to the process where a ligand binds to a site on a protein that is distinct from the primary functional (orthosteric) site, inducing a conformational change that alters the protein's activity. nih.govnih.gov This mechanism is fundamental to the function of many proteins, including G-protein-coupled receptors (GPCRs). nih.gov Allosteric modulators can either enhance (Positive Allosteric Modulator, PAM) or inhibit (Negative Allosteric Modulator, NAM) the response to an orthosteric agonist. researchgate.net
This compound can be strategically incorporated into an allosteric site or a region of a protein that undergoes conformational change upon allosteric ligand binding. The nitro group's symmetric stretching frequency in infrared (IR) spectroscopy is highly sensitive to its local environment. researchgate.netnih.gov When an allosteric modulator binds, it alters the protein's conformation, which in turn changes the polarity and hydrogen-bonding environment around the nitro probe. This change is detectable as a shift in the IR frequency, providing a direct readout of the allosteric event. This allows researchers to monitor the binding of allosteric modulators and quantify the resulting conformational shifts in real-time.
| Protein State | Local Environment of Probe | Symmetric NO₂ Stretch Frequency (cm⁻¹) | Interpretation |
|---|---|---|---|
| Apo (No Ligand) | Partially Solvent-Exposed | 1348 | Baseline reading in the absence of any bound ligands. |
| Orthosteric Agonist Bound | Partially Solvent-Exposed | 1347 | Minor conformational change upon agonist binding. |
| Allosteric Modulator (PAM) Bound | More Buried/Hydrophobic | 1341 | Significant conformational change induced by the PAM, shielding the probe from the solvent. nih.gov |
Characterizing the precise environment of a ligand binding site is crucial for understanding molecular recognition and for rational drug design. nih.gov this compound serves as an effective probe for this purpose. When incorporated near a binding pocket, its spectroscopic signature reports on the changes that occur when a ligand binds.
The utility of the nitro group as an environmental probe has been demonstrated with the related compound, L-4-nitrophenylalanine. nih.gov Studies using superfolder green fluorescent protein (sfGFP) showed that the symmetric stretching frequency of the nitro group is sensitive to its location within the protein. nih.gov When the probe was in a solvent-exposed position, it had a different IR frequency compared to when it was in a partially buried position. nih.gov A significant red-shift of 7.7 cm⁻¹ was observed as the probe moved from the exposed to the buried site, illustrating its sensitivity to the local environment's polarity. nih.gov This principle allows researchers to use this compound to map the polarity of ligand binding sites and to confirm that a ligand is binding and inducing a localized environmental change, such as the exclusion of water molecules.
| Probe Position in Protein | Local Environment | ¹⁴NO₂ Symmetric Stretch Frequency (cm⁻¹) | Frequency Shift (cm⁻¹) |
|---|---|---|---|
| Solvent Exposed | Polar / Aqueous | 1348.5 | - |
| Partially Buried | Less Polar / Hydrophobic | 1340.8 | -7.7 |
*Data adapted from studies on L-4-nitrophenylalanine, demonstrating the principle applicable to this compound. nih.gov
Enzyme Mechanism Elucidation and Inhibition Studies
Modified amino acids are invaluable tools for dissecting the complex mechanisms of enzyme catalysis and for developing targeted inhibitors. chemimpex.com The unique structural and electronic properties of this compound make it particularly useful for mapping substrate specificity and probing the architecture of enzyme active sites.
Mapping the substrate specificity of an enzyme, particularly proteases, involves understanding which amino acid residues are preferred at positions surrounding the cleavage site (scissile bond). nih.gov By synthesizing peptide substrates that incorporate this compound at various positions, researchers can systematically investigate the steric and electronic requirements of an enzyme's active site. nih.gov
The larger size of the homophenylalanine side chain compared to phenylalanine allows for the probing of spatial tolerance within the substrate-binding pocket. The electron-withdrawing nitro group alters the aromatic ring's properties, which can influence binding interactions such as pi-stacking. By measuring the kinetic parameters (Kₘ and k꜀ₐₜ) for the cleavage of a library of peptides containing this UAA, a detailed map of substrate preference can be constructed. For example, an enzyme that readily cleaves a substrate containing this compound demonstrates a tolerance for both increased bulk and altered electronics at that specific subsite.
| Peptide Substrate (P1 Position Varied) | Kₘ (μM) | k꜀ₐₜ (s⁻¹) | Specificity Constant (k꜀ₐₜ/Kₘ) (M⁻¹s⁻¹) |
|---|---|---|---|
| Ac-Arg-Pro-Phe-Gly-NH₂ (Native) | 50 | 100 | 2.0 x 10⁶ |
| Ac-Arg-Pro-HomoPhe-Gly-NH₂ | 150 | 80 | 5.3 x 10⁵ |
| Ac-Arg-Pro-(4-Nitro)HomoPhe-Gly-NH₂ | 200 | 10 | 5.0 x 10⁴ |
*Data are hypothetical, based on principles of enzyme kinetics, to illustrate how substitutions affect enzymatic efficiency. nih.gov
Beyond its use in substrates, this compound can be incorporated directly into an enzyme's active site through site-directed mutagenesis. researchgate.net This places the nitro probe in the heart of the catalytic machinery, allowing for direct observation of the molecular events during catalysis. frontiersin.org The probe's spectroscopic signal can report on changes in hydration, polarity, and electrostatic fields within the active site as the substrate binds and is converted to product.
For example, replacing a conserved phenylalanine residue in an active site with this compound allows researchers to assess the role of that residue. researchgate.netmdpi.com If the substitution leads to a complete loss of activity, it suggests the residue plays a critical structural role in maintaining the active site's hydrophobic environment or geometry. mdpi.com The IR signal from the incorporated probe can then be monitored during interactions with substrates or inhibitors to provide dynamic information about the catalytic cycle that is not accessible through static crystal structures alone.
Development of Chemical Biology Tools
Chemical biology relies on the development of novel chemical tools to interrogate and manipulate biological systems. nih.gov this compound is a valuable scaffold for creating such tools due to the versatility of its nitro group.
The nitro group itself serves as a useful handle. It can act as a fluorescence quencher, making it a component of probes for studying protein conformational changes via Förster resonance energy transfer (FRET). researchgate.net More importantly, the nitro group can be chemically reduced to an amine (-NH₂). This transformation converts the probing amino acid into a reactive chemical handle within a specific site in a protein. The newly introduced amine can be selectively targeted for chemical modification. For instance, it can be coupled to:
Fluorophores: For tracking protein localization and dynamics in living cells.
Photo-cross-linkers: To identify transient protein-protein interactions.
Affinity tags (like biotin): For protein purification and identification of binding partners.
"Click" chemistry handles (like azides or alkynes): For highly specific and efficient bioconjugation reactions.
This two-step approach—genetic incorporation of this compound followed by chemical reduction and conjugation—provides a powerful platform for creating custom-designed proteins with novel functions for a wide array of applications in chemical biology. nih.gov
Fluorescent Labeling Applications
The incorporation of a nitro group onto the phenyl ring of homophenylalanine introduces a chromophore that can be exploited in fluorescent labeling applications. While specific data for the DL-racemic mixture is not extensively documented, the D-enantiomer, 4-Nitro-D-β-homophenylalanine hydrochloride, is recognized for its utility as a fluorescent probe. chemimpex.com This suggests that the inherent spectroscopic properties of the nitrophenyl moiety are conducive to fluorescence-based detection methods.
In practice, amino acids and their derivatives containing fluorophores are instrumental in biochemical and medical research for tracking and quantifying biological processes. The general principle involves the excitation of the fluorescent-labeled molecule with a specific wavelength of light, followed by the detection of the emitted light at a longer wavelength. The intensity and characteristics of the emitted light can provide information about the local environment of the labeled molecule.
While the nitroaromatic group can sometimes act as a fluorescence quencher, its spectroscopic properties are highly sensitive to the surrounding environment, a characteristic that can be advantageous in designing "turn-on" fluorescent probes. nih.govnih.gov These probes may exhibit low fluorescence in one state (e.g., in a polar solvent or in an unbound state) and become highly fluorescent upon a change in their environment (e.g., binding to a target molecule or insertion into a hydrophobic membrane).
Table 1: Potential Fluorescent Labeling Applications of this compound Analogs
| Application Area | Principle | Potential Utility of this compound |
| Protein Labeling | Covalent attachment to or non-covalent association with proteins to study their structure, dynamics, and interactions. | The amino acid backbone allows for incorporation into peptide chains, enabling site-specific labeling of proteins. |
| Enzyme Assays | Designing substrates that become fluorescent upon enzymatic modification. | Could be part of a peptide sequence that, upon cleavage by a specific protease, exhibits a change in its fluorescence signal. |
| Cellular Imaging | Visualizing the localization and trafficking of molecules within living cells. | Its ability to cross cell membranes (depending on derivatization) could allow for the imaging of intracellular targets. |
| Biosensors | Development of molecules that signal the presence of a specific analyte through a change in fluorescence. | The nitro group's sensitivity to its electronic environment could be harnessed to detect binding events or changes in redox potential. |
Photophysical Studies (related to the nitro chromophore)
The photophysical properties of this compound are primarily dictated by the nitrobenzene (B124822) chromophore. The nitro group, being strongly electron-withdrawing, significantly influences the electronic transitions of the phenyl ring. researchgate.net Studies on the related compound, L-4-nitrophenylalanine, have shown that it can act as a sensitive infrared (IR) probe of local protein environments. The symmetric stretching frequency of the nitro group is sensitive to the polarity and hydrogen-bonding capability of its surroundings. acs.org
When incorporated into proteins, the photophysical properties of nitro-containing amino acids can be altered. For instance, the incorporation of 4-nitro-L-phenylalanine (B556529) into the chromophore of superfolder green fluorescent protein (sfGFP) resulted in a construct with altered absorbance and a lack of the characteristic emission of wild-type sfGFP. nih.govrsc.org Specifically, the Tyr66pNO2Phe-sfGFP mutant displayed an absorbance band centered at 406 nm, rendering the protein orange, but it did not exhibit the typical fluorescence. nih.govrsc.org This highlights the profound effect the local protein environment can have on the nitro chromophore's excited state dynamics.
Generally, the nitro group is known to be a fluorescence quencher. researchgate.net This quenching effect is often attributed to efficient intersystem crossing to the triplet state or other non-radiative decay pathways. However, the fluorescence of nitroaromatic compounds can be modulated and even enhanced by altering the molecular structure and the surrounding environment.
Table 2: General Photophysical Characteristics of Nitroaromatic Chromophores in Amino Acids
| Property | Description | Relevance to this compound |
| Absorption | The nitrobenzene moiety typically absorbs in the UV region. The exact wavelength can be influenced by the solvent and molecular structure. | Expected to have a primary absorption band in the UV spectrum. |
| Emission | Often non-emissive or weakly fluorescent due to efficient non-radiative decay pathways promoted by the nitro group. | Fluorescence is likely to be weak but highly sensitive to the local environment, making it a potential sensor. |
| Fluorescence Quenching | The nitro group can act as a quencher for other fluorophores through mechanisms like Förster Resonance Energy Transfer (FRET). | Can be used as a FRET acceptor in studies of molecular proximity and interactions. nbinno.com |
| Environmental Sensitivity | The absorption and emission properties are sensitive to solvent polarity, hydrogen bonding, and the electronic nature of the surrounding molecules. | This sensitivity is key to its application as a probe for local environments in biological systems. |
Supramolecular Chemistry and Self-Assembly Research
Tuning Supramolecular Interactions (based on related nitro-amino acids)
The self-assembly of amino acids and their derivatives into well-ordered nanostructures is governed by a delicate balance of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, electrostatic forces, and π-π stacking. researchgate.netnih.govd-nb.infonih.gov The introduction of a nitro group into an amino acid like homophenylalanine can significantly modulate these interactions and, consequently, the resulting supramolecular architectures.
The electron-withdrawing nature of the nitro group can influence the π-π stacking interactions between the aromatic rings. By making the phenyl ring electron-deficient, it can alter the geometry and strength of these stacking interactions, potentially leading to different self-assembled morphologies compared to the unmodified amino acid. d-nb.info
In the broader context of supramolecular chemistry, the functionalization of amino acids is a powerful strategy for creating building blocks for complex, self-assembling systems. For example, the attachment of a 4-nitrophenylmethoxycarbonyl (NPmoc) group to an amino sugar has been shown to induce the formation of reduction-responsive supramolecular hydrogels. acs.orgmdpi.com This demonstrates how a nitro-containing moiety can be used to confer specific functionalities to a self-assembling system.
Design of Functional Self-Assembled Materials
The ability of modified amino acids to self-assemble into well-defined nanostructures opens up possibilities for the design of functional materials with applications in biomedicine and materials science. nih.govd-nb.infonih.gov While specific examples utilizing this compound are not prevalent in the literature, the principles derived from related systems provide a roadmap for its potential applications.
A common strategy involves the use of N-terminal protecting groups, such as fluorenylmethoxycarbonyl (Fmoc), to drive the self-assembly of amino acids into nanofibrous networks that can form hydrogels. acs.orgnih.gov These hydrogels can encapsulate drugs for controlled release or serve as scaffolds for tissue engineering. The introduction of a nitro group into such a system could impart additional functionalities, such as responsiveness to redox stimuli.
The self-assembly of amino acids is a bottom-up approach to creating complex and functional materials. nih.govnih.gov The simplicity and biocompatibility of amino acids make them attractive building blocks. nih.govd-nb.infonih.gov By rationally designing the molecular structure of the amino acid, including the incorporation of functional groups like the nitro group, it is possible to program the self-assembly process to yield materials with desired properties and functions.
Table 3: Potential Functional Self-Assembled Materials from this compound Derivatives
| Material Type | Design Principle | Potential Application |
| Hydrogels | Self-assembly into a 3D network that entraps water, potentially driven by N-terminal modification (e.g., with Fmoc). | Drug delivery, cell culture scaffolds, biosensors. |
| Nanofibers/Nanotubes | Hierarchical self-assembly into one-dimensional nanostructures through a combination of hydrogen bonding and π-π stacking. | Templates for the synthesis of conductive nanowires, components of electronic devices. |
| Vesicles/Micelles | Amphiphilic derivatives of this compound self-assembling in aqueous solution to encapsulate a hydrophobic core. | Delivery of hydrophobic drugs, nanoreactors. |
| Stimuli-Responsive Materials | The nitro group can be reduced, providing a chemical handle for creating materials that respond to changes in the redox environment. | "Smart" materials that release their cargo or change their properties in response to specific biological signals. |
Q & A
Basic: What are the established synthetic routes for 4-Nitro-DL-homophenylalanine, and how can reaction conditions be optimized?
Answer:
this compound is synthesized via nitration of homophenylalanine derivatives. A common method involves electrophilic aromatic substitution using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at controlled temperatures (e.g., 10°C to prevent side reactions) . For homophenylalanine, an additional homologation step is required, typically via Arndt-Eistert synthesis to introduce the extra methylene group before nitration . Optimization includes monitoring reaction progress with thin-layer chromatography (TLC) and adjusting acid ratios to maximize yield (reported ~90% for analogous nitro-phenylalanine syntheses) .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies the nitro group (δ ~8.2 ppm for aromatic protons) and homologated side chain (distinct methylene signals) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (C₁₀H₁₂N₂O₄; theoretical ~224.08 g/mol) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity and resolves DL-racemates using chiral columns (e.g., Chiralpak IA) .
Advanced: How can enantiomers of this compound be resolved for chiral studies in enzyme-substrate interactions?
Answer:
- Enzymatic Resolution: Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives of one enantiomer .
- Chiral Chromatography: Use of cellulose-based chiral stationary phases (CSPs) with hexane/isopropanol mobile phases achieves baseline separation .
- Crystallization: Diastereomeric salt formation with chiral resolving agents (e.g., L-tartaric acid) .
Advanced: What strategies are recommended for incorporating this compound into solid-phase peptide synthesis (SPPS)?
Answer:
- Protection Schemes: Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups protect the α-amino group. The nitro moiety remains stable under standard SPPS conditions .
- Coupling Conditions: Use HBTU/HOBt activation in DMF for efficient amide bond formation. Monitor coupling efficiency via Kaiser test .
- Applications: The nitro group serves as a spectroscopic probe for studying peptide conformation or as a precursor for reduced amino acids (e.g., 4-amino derivatives) in bioactive peptides .
Data Contradiction: How should researchers address discrepancies in reported solubility and purity of this compound across sources?
Answer:
- Solubility Validation: Test solubility in aqueous buffers (pH 1–7) and organic solvents (e.g., DMSO, DMF) using gravimetric analysis. Conflicting reports may arise from polymorphic forms or hydration states .
- Purity Assessment: Cross-validate purity via orthogonal methods: HPLC (quantitative), elemental analysis (C/H/N ratios), and differential scanning calorimetry (DSC) for crystallinity .
- Batch-Specific Testing: Always request certificates of analysis (CoA) from suppliers and replicate key assays (e.g., NMR) in-house .
Advanced: What role does this compound play in studying enzyme inhibition or substrate specificity?
Answer:
- Enzyme Inhibition: The nitro group mimics electron-withdrawing effects in transition-state analogs, useful for inhibiting tyrosine kinases or phenylalanine ammonia-lyases (PALs) .
- Substrate Profiling: Incorporation into peptide libraries identifies enzymes with tolerance for bulky/hydrophobic residues (e.g., proteases or oxidoreductases) .
- Mechanistic Probes: Isotopic labeling (¹⁵N or ²H) of the nitro group tracks enzymatic reduction pathways .
Basic: How is the stability of this compound affected by storage conditions?
Answer:
- Temperature: Store at –20°C under inert gas (Ar/N₂) to prevent degradation. Avoid repeated freeze-thaw cycles .
- Light Sensitivity: Protect from UV light to avoid nitro group reduction; use amber vials .
- Humidity Control: Store in a desiccator with silica gel to prevent hydration, which alters solubility .
Advanced: What computational tools are suitable for modeling the interactions of this compound in protein binding pockets?
Answer:
- Docking Software: AutoDock Vina or Schrödinger Suite predicts binding modes using the nitro group’s electrostatic potential .
- Molecular Dynamics (MD): GROMACS simulates conformational flexibility of the homologated side chain in aqueous environments .
- QM/MM Calculations: Gaussian 09 evaluates charge distribution effects on enzyme catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
